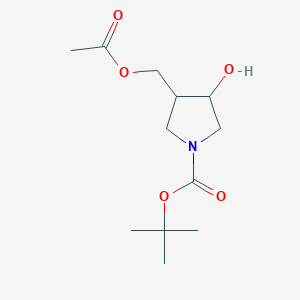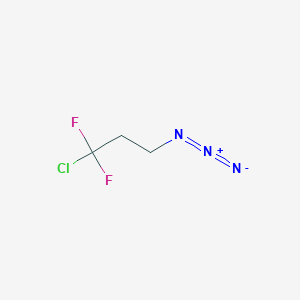
1-(2-(2-Azidoethoxy)ethoxy)butane
Übersicht
Beschreibung
1-(2-(2-Azidoethoxy)ethoxy)butane, also known as AEE, is a compound with the chemical formula C8H17N3O2. It has a molecular weight of 187.24 g/mol .
Synthesis Analysis
The synthesis of a compound similar to this compound has been reported in the literature . This compound was obtained from the derivatization of the natural compound celastrol. The derivative is connected to a PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 187.24 g/mol . Additional properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Structural Identification and Synthesis
- The structural identification of related chemicals, such as 4-(2-(4-(benzyloxy)phenoxy)ethoxy) butane-1,2,3-triol, has been achieved using nuclear magnetic resonance (NMR) spectral analysis, which is a critical technique in chemical research (Yu Shu-lin, 2010).
- Synthesis pathways for related compounds, like 3-ethoxy-1-phenyl-1,3-butadiene, offer insights into potential synthetic routes and chemical reactions involving 1-(2-(2-Azidoethoxy)ethoxy)butane (B. Mikhaĭlov & L. S. Povarov, 1960).
Chemical Properties and Reactions
- Studies on isobaric vapor-liquid equilibrium for compounds like 2-(2-hydroxyethoxy)ethan-1-ol reveal the chemical properties and behavior of similar ethoxy-based chemicals under different pressures, providing a basis for understanding the behavior of this compound in various conditions (Changsheng Yang et al., 2014).
Analytical Chemistry Applications
- The development of photometric methods for the determination of copper in nickel alloys using azoderivatives of ethyl acetoacetate, which is structurally similar to this compound, demonstrates the potential application of such compounds in analytical chemistry (K. Makhmudov et al., 2008).
Applications in Organic Chemistry
- Research on reactions of compounds like 1-ethyl-3-azabicyclo[1.1.0]butane with electrophiles provides insights into the reactivity of similar structures, which could be relevant for understanding the reactions and applications of this compound in organic synthesis (A. P. Marchand et al., 1994).
Thermodynamics and Physical Chemistry
- Studies on excess molar volumes of binary liquid mixtures involving compounds like 1-ethoxy-2-propanol shed light on the interactions and physical properties of ethoxy-based chemicals, which is crucial for understanding the physical chemistry of this compound (A. Pal et al., 1997).
Novel Synthesis and Catalysis
- Innovative methods for synthesizing structures like 1-azabicyclo[1.1.0]butane, which may share synthetic pathways with this compound, highlight the evolving techniques in synthetic chemistry (K. Hayashi et al., 1999).
Exploring Chemical Diversity
- Investigations into the chemistry of compounds like bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes reveal the potential for creating diverse chemical structures, which could include derivatives of this compound (Alexander Fawcett, 2019).
Biophysical and Biochemical Research
- The study of the stereospecific hydroxylation of butane derivatives like [2,2-2H2]Butane by enzymes suggests potential biochemical or biophysical applications for this compound in understanding enzyme mechanisms or designing enzyme substrates (S. S. Yu et al., 2003).
Wirkmechanismus
Target of Action
The primary target of 1-(2-(2-Azidoethoxy)ethoxy)butane, also known as Azido-PEG2-Amine It is known to be used as a linker in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . These are designed to bind to specific target proteins in the body.
Mode of Action
As a linker molecule, this compound facilitates the connection between two different ligands in a PROTAC molecule . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, the compound is used to attach an ADC cytotoxin to an antibody .
Biochemische Analyse
Biochemical Properties
1-(2-(2-Azidoethoxy)ethoxy)butane plays a significant role in biochemical reactions, particularly in click chemistry, where it is used as a reagent for the synthesis of complex molecules. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can form covalent bonds with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This interaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the uptake of compounds by cancer cells through the Warburg effect, which is characterized by increased glucose uptake and glycolysis in cancer cells . This selective uptake can be exploited for targeted drug delivery and imaging applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group in the compound can form covalent bonds with alkyne groups in a CuAAC reaction, leading to the formation of stable triazole linkages. This reaction is highly specific and efficient, allowing for precise modification of biomolecules. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity and affecting downstream cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical studies. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation or interaction with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of specific enzymes and pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively target specific cells or tissues without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. This compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. The azido group in this compound can also participate in redox reactions, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific cellular compartments. The distribution of this compound can be influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can enhance its efficacy and reduce off-target effects .
Eigenschaften
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIPHNJFSJAPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




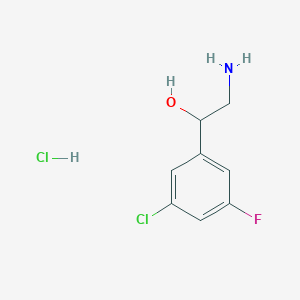
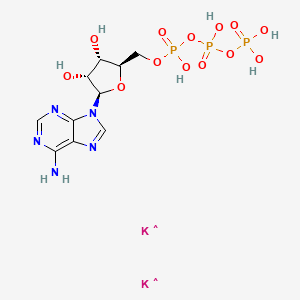
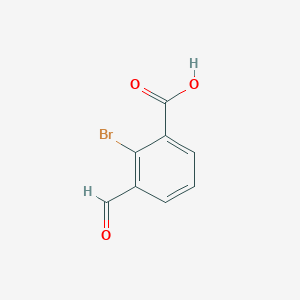
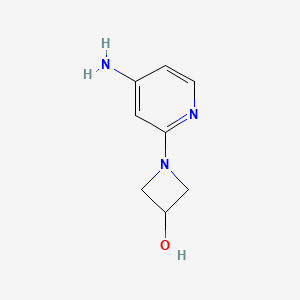

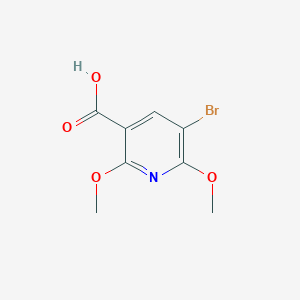
![1,3-Propanediamine, N1-[8-bromo-7-(trifluoromethyl)imidazo[1,2-a]quinoxalin-4-yl]-](/img/structure/B1383501.png)

